6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one 6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.: 1199782-91-6
VCID: VC19783646
InChI: InChI=1S/C9H7ClO2/c10-5-3-7-6(9(12)4-5)1-2-8(7)11/h3-4,12H,1-2H2
SMILES:
Molecular Formula: C9H7ClO2
Molecular Weight: 182.60 g/mol

6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one

CAS No.: 1199782-91-6

Cat. No.: VC19783646

Molecular Formula: C9H7ClO2

Molecular Weight: 182.60 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one - 1199782-91-6

Specification

CAS No. 1199782-91-6
Molecular Formula C9H7ClO2
Molecular Weight 182.60 g/mol
IUPAC Name 6-chloro-4-hydroxy-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C9H7ClO2/c10-5-3-7-6(9(12)4-5)1-2-8(7)11/h3-4,12H,1-2H2
Standard InChI Key KRBWEDVDTYSTEL-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)C2=C1C(=CC(=C2)Cl)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the indanone family, characterized by a bicyclic framework comprising a benzene ring fused to a ketone-containing cyclopentane moiety. The substituents—chloro at position 6 and hydroxy at position 4—introduce distinct electronic and steric effects. Comparative crystallographic data from 6-chloro-1-indanone (without hydroxylation) reveal a planar benzene ring and puckered cyclopentane ring, with intermolecular interactions dominated by halogen bonding .

Key Structural Parameters (Theoretical)

PropertyValue
Molecular FormulaC₉H₇ClO₂
Molecular Weight182.60 g/mol
IUPAC Name6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one
Hybridizationsp² (aromatic), sp³ (aliphatic)

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis routes for the 4-hydroxy isomer are documented, analogous methods for 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one involve:

  • Friedel-Crafts Acylation: Cyclization of chlorinated phenylacetic acid derivatives under acidic conditions .

  • Electrophilic Substitution: Chlorination of preformed hydroxyindanones using thionyl chloride or Cl₂ gas.

Reaction conditions (e.g., temperature, catalyst) critically influence regioselectivity. For example, hydroxyl group positioning is sensitive to directing effects during electrophilic substitution.

Reactivity Profile

The compound’s functional groups enable diverse transformations:

  • Hydroxyl Group: Participates in etherification, esterification, and oxidation to ketones or quinones.

  • Chlorine Atom: Undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides.

  • Ketone: Reduces to secondary alcohols or forms Schiff bases with amines.

Physicochemical Properties

Experimental Data from Analogues

Property6-Chloro-5-Hydroxy 5-Amino-6-Chloro
Melting PointNot reported162–164°C
SolubilityModerate in polar aprotic solventsLow in water, high in DMSO
StabilityAir-stable, hygroscopicLight-sensitive

The 4-hydroxy isomer is expected to exhibit similar solubility trends but may display altered crystallinity due to hydrogen-bonding variations.

Biological and Industrial Applications

Antimicrobial Activity

Hydroxy-chloroindanones demonstrate broad-spectrum antimicrobial effects. For instance, 5-amino-6-chloro-2,3-dihydro-1H-inden-1-one inhibits Staphylococcus aureus (MIC: 8 µg/mL) by disrupting membrane integrity. The 4-hydroxy variant may share this activity, though steric differences could modulate potency.

Pharmaceutical Intermediate

Indanone derivatives serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies suggest that chloro-hydroxy substitution enhances COX-2 selectivity, positioning this compound as a candidate for targeted drug design.

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods for 4-hydroxy isomer synthesis.

  • Biological Screening: Evaluate anticancer and anti-inflammatory efficacy in vitro.

  • Crystallographic Studies: Resolve intermolecular interactions to guide material science applications.

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